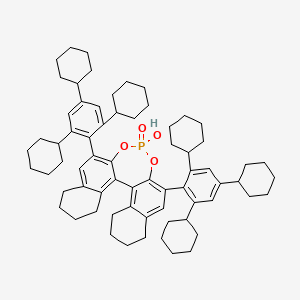
R-H8-Tcyp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and a dioxaphosphepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide typically involves multiple steps, including the formation of the dioxaphosphepin ring and the attachment of the cyclohexyl groups. Common reagents used in the synthesis may include phosphine oxides, naphthalene derivatives, and cyclohexyl bromides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of one or more cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can be used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a building block for more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, proteins, and other biomolecules. It may also be explored for its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In industry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide include other dioxaphosphepin derivatives, phosphine oxides, and naphthalene-based compounds.
Uniqueness
What sets this compound apart is its unique combination of cyclohexyl groups and the dioxaphosphepin ring, which confer specific chemical and physical properties. These properties may include enhanced stability, reactivity, and selectivity in various applications.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H89O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h39-50H,1-38H2,(H,69,70) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXRMUVLJBINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=C5C(=C6CCCCC6=C4)C7=C8CCCCC8=CC(=C7OP(=O)(O5)O)C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B8143995.png)
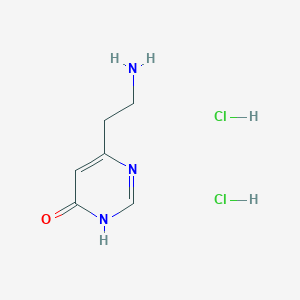

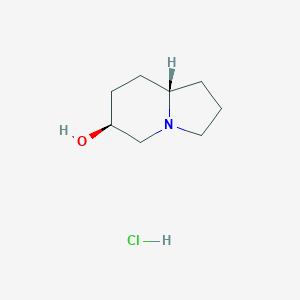
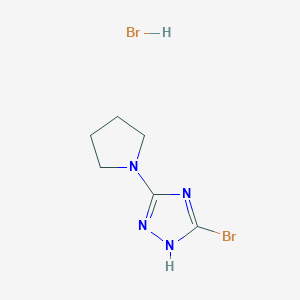
![methyl[(quinolin-2-yl)methyl]aminedihydrochloride](/img/structure/B8144036.png)
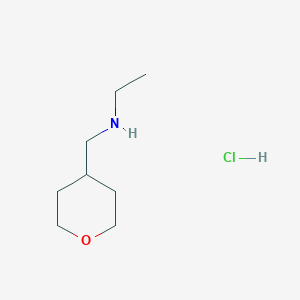
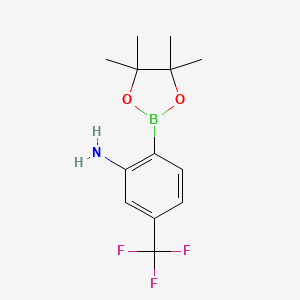

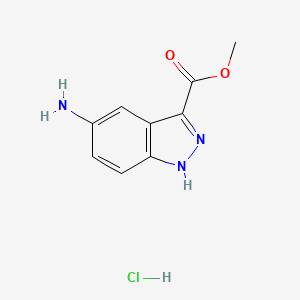
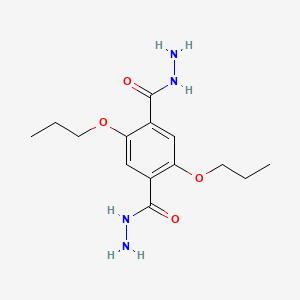
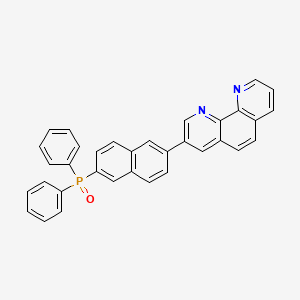
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
